Bromochlorophenol blue sodium salt p.a.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

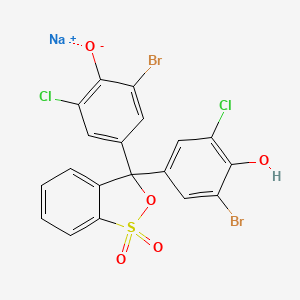

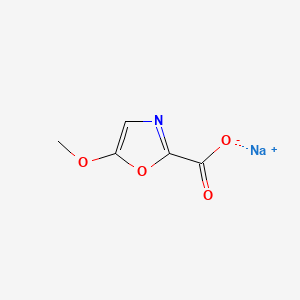

Bromochlorophenol Blue sodium salt is a chemical compound commonly used as an acid-base indicator. It is an acid-sensitive dye that functions as a pH indicator, changing color in response to pH variations. The compound has the molecular formula C19H9Br2Cl2NaO5S and a molecular weight of 603.04 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Bromochlorophenol Blue sodium salt involves several steps:

Synthesis of Chlorophenol Red: Chlorophenol red is synthesized by condensing o-benzenesulfonic anhydride with chlorophenol under the catalysis of anhydrous zinc chloride.

Bromination: The chlorophenol red is then brominated to obtain bromochlorophenol red.

Formation of Bromochlorophenol Blue Sodium Salt: The bromochlorophenol red is reacted with sodium hydroxide to produce Bromochlorophenol Blue sodium salt.

Industrial Production Methods

Industrial production of Bromochlorophenol Blue sodium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the pure compound .

化学反応の分析

Types of Reactions

Bromochlorophenol Blue sodium salt undergoes various chemical reactions, including:

Acid-Base Reactions: As a pH indicator, it changes color in response to pH variations.

Substitution Reactions: The compound can undergo substitution reactions due to the presence of bromine and chlorine atoms.

Common Reagents and Conditions

Acid-Base Reactions: These reactions typically occur in aqueous solutions with varying pH levels.

Substitution Reactions: Common reagents include nucleophiles that can replace the bromine or chlorine atoms under appropriate conditions.

Major Products Formed

Acid-Base Reactions: The major products are the protonated and deprotonated forms of the compound, which exhibit different colors.

Substitution Reactions: The major products depend on the specific nucleophiles used in the reaction.

科学的研究の応用

Bromochlorophenol Blue sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator in various chemical analyses and experiments.

Biology: The compound is used in biological assays to monitor pH changes in biological samples.

Medicine: It is employed in diagnostic assays to detect the presence of specific substances based on pH changes.

Industry: The compound is used in the manufacturing of pH-sensitive materials and in quality control processes.

作用機序

Bromochlorophenol Blue sodium salt functions as a pH indicator by undergoing structural changes in response to pH variations. The compound exists in different protonation states, each with distinct colors. At low pH, it is protonated and appears yellow, while at high pH, it is deprotonated and appears blue. The transition between these states involves the transfer of protons, which affects the electronic structure and color of the compound .

類似化合物との比較

Similar Compounds

Bromothymol Blue: Another pH indicator with a similar structure but different pH transition range.

Chlorophenol Red: A precursor in the synthesis of Bromochlorophenol Blue sodium salt, also used as a pH indicator.

Phenol Red: A pH indicator with a different color transition range.

Uniqueness

Bromochlorophenol Blue sodium salt is unique due to its specific pH transition range (3.0-4.6) and its dual sensitivity to both bromine and chlorine atoms. This makes it particularly useful in applications requiring precise pH measurements in acidic to slightly acidic conditions .

特性

分子式 |

C19H9Br2Cl2NaO5S |

|---|---|

分子量 |

603.0 g/mol |

IUPAC名 |

sodium;2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenolate |

InChI |

InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |

InChIキー |

VXEJYCKTYSQCJK-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)[O-])Cl.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)

![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)

![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)

![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)